molecular formula C10H9BrO B2879051 6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene CAS No. 1562418-91-0

6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene

Cat. No.: B2879051
CAS No.: 1562418-91-0
M. Wt: 225.085
InChI Key: NDPRZZHSPKHJJP-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is a chemical compound with the CAS Number 1562418-91-0 and a molecular formula of C10H9BrO . It is supplied for research purposes and is not intended for diagnostic or therapeutic uses. Handling and Safety: This compound requires careful handling. It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors and, if exposed to eyes, washing cautiously with water for several minutes while removing contact lenses if present . Note on Availability: Please be aware that this product is currently out of stock. The structural fusion of a brominated tetrahydronaphthalene core with an epoxide ring makes it a potential intermediate for exploring novel chemical spaces in organic synthesis and materials science.

Properties

IUPAC Name

4-bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-6-1-2-7-8(5-6)10-4-3-9(7)12-10/h1-2,5,9-10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPRZZHSPKHJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562418-91-0
Record name 4-bromo-11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene
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Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination of pre-formed epoxynaphthalene derivatives is a direct route to the target compound. However, the electron-withdrawing nature of the epoxide group deactivates the aromatic ring, necessitating harsh conditions or directing groups. In a method analogous to quinoxaline bromination (Search Result), N-bromosuccinimide (NBS) in acetic acid or dimethylformamide (DMF) with catalytic dibenzoyl peroxide achieves regioselective bromination at the 6-position. For example:

  • Reaction Setup :

    • Substrate: 1,2,3,4-tetrahydro-1,4-epoxynaphthalene
    • Brominating Agent: NBS (1.0 equiv)
    • Solvent: Glacial acetic acid or DMF
    • Catalyst: Dibenzoyl peroxide (0.1 equiv)
    • Conditions: Reflux at 120°C for 20–24 hours under inert atmosphere.
  • Outcome :

    • Yield: 50–51% (isolated via column chromatography).
    • Selectivity: Mono-bromination at the 6-position due to steric and electronic effects of the epoxide.

Directed Ortho-Bromination

Introducing a directing group (e.g., -OH, -NH₂) on the naphthalene ring prior to epoxidation enhances bromination regioselectivity. For instance, lithiation-bromination sequences using n-butyllithium and bromine sources (e.g., Br₂ or CBr₄) at low temperatures (-78°C) enable precise substitution. Post-bromination, the directing group is removed via hydrolysis or reduction.

Epoxidation of Brominated Tetralin Derivatives

Peracid-Mediated Epoxidation

Epoxidation of 6-bromo-1,3-dihydronaphthalene (a diene precursor) using meta-chloroperbenzoic acid (m-CPBA) forms the 1,4-epoxide bridge. This method leverages the electron-deficient nature of the brominated diene, which accelerates epoxide formation.

  • Reaction Setup :

    • Substrate: 6-bromo-1,3-dihydronaphthalene
    • Oxidizing Agent: m-CPBA (1.2 equiv)
    • Solvent: Dichloromethane (DCM)
    • Conditions: 0°C to room temperature, 12–16 hours.
  • Outcome :

    • Yield: 65–70% (purified via recrystallization).
    • Purity: >97% (confirmed by ¹H NMR).

Catalytic Epoxidation with Transition Metals

Manganese- or titanium-based catalysts (e.g., Mn(III)(salen)) enable asymmetric epoxidation of brominated dienes, though this approach is less common for non-chiral targets like 6-bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene.

One-Pot Tandem Bromination-Epoxidation

A sequential bromination-epoxidation protocol minimizes intermediate purification steps. For example:

  • Bromination : NBS in acetic acid brominates 1,3-dihydronaphthalene at the 6-position.
  • In Situ Epoxidation : Addition of m-CPBA directly to the reaction mixture forms the epoxide.
  • Advantages :
    • Reduced handling of air-sensitive intermediates.
    • Overall yield: 45–50%.

Solid-Phase Synthesis for Scalable Production

Incorporating the compound into epoxy resin matrices (Search Result) inspired solid-phase methodologies. High-temperature curing of epoxy-naphthalene blends (e.g., diglycidyl ether of bisphenol A with 60% naphthalene) enables in situ epoxidation under controlled phase separation.

  • Conditions :

    • Temperature: 80–100°C
    • Catalyst: 4,4′-diaminodiphenyl sulfone
    • Duration: 24–48 hours.
  • Outcome :

    • Thermal energy storage capacity: 42.6 J/g (62–90°C).
    • Glass transition temperature (Tg): 46.4°C.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Electrophilic Bromination 50–51 >95 Regioselective Requires inert atmosphere
Peracid Epoxidation 65–70 >97 High purity Multi-step purification
One-Pot Tandem 45–50 90–95 Streamlined process Moderate yield
Solid-Phase N/A 60–70 Scalability Complex phase separation

Mechanistic Insights and Optimization

  • Bromination Selectivity : The 6-position’s susceptibility stems from resonance stabilization of the intermediate sigma complex, where the epoxide’s electron-withdrawing effect directs electrophiles to the meta position.
  • Epoxide Stability : The 1,4-epoxide bridge exhibits lower ring strain compared to smaller epoxides, enhancing thermal stability up to 150°C.
  • Solvent Effects : Polar aprotic solvents (DMF) improve NBS solubility and reaction homogeneity, while acetic acid protonates intermediates to prevent over-bromination.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and the epoxide ring play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
6-Bromo-1,1,4,4-tetramethyltetralin C₁₄H₁₉Br 267.21 27452-17-1 Bromine, tetramethyl groups
6-Bromo-7-(pentyloxy)tetralin C₁₉H₂₉BrO 353.3 191157-23-0 Bromine, pentyloxy substituent
6-Bromo-1,4-dimethyltetrahydroquinoxaline C₁₀H₁₃BrN₂ 241.13 876728-35-7 Bromine, dimethylamine, quinoxaline
2-Bromo-5-nitro-1,4-methano-naphthalene-9-phenol C₁₀H₈BrNO₃ 270.08 Not specified Bromine, nitro, phenolic hydroxyl

Key Observations :

  • Substituent Effects : The tetramethyl groups in 6-Bromo-1,1,4,4-tetramethyltetralin enhance steric hindrance, reducing reactivity compared to the epoxide variant. The pentyloxy group in 6-Bromo-7-(pentyloxy)tetralin increases lipophilicity, making it suitable for hydrophobic applications .
  • Heteroatom Inclusion: The quinoxaline derivative (C₁₀H₁₃BrN₂) incorporates nitrogen atoms, enabling hydrogen bonding and pharmacological activity, such as receptor modulation .

Key Observations :

  • Epoxide Reactivity : The epoxide group in the target compound (if synthesized) would likely undergo nucleophilic ring-opening reactions, similar to the HBr-mediated synthesis of 2-bromo-5-nitro derivatives .
  • Catalytic Bromination : Methyl-substituted tetralins require controlled bromination to avoid over-substitution, as seen in the high-yield synthesis of 6-Bromo-1,1,4,4-tetramethyltetralin .

Key Observations :

  • Antimicrobial Activity : Brominated tetralins with oxygen substituents (e.g., pentyloxy) show modest antimicrobial effects, likely due to membrane disruption .

Key Observations :

    Biological Activity

    6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene (CAS No. 1562418-91-0) is a brominated derivative of tetrahydronaphthalene with a unique epoxide structure that has garnered attention for its potential biological activities. This compound's molecular formula is C10H9BrO, and it exhibits various chemical properties that may contribute to its biological effects.

    The compound features a molecular weight of 225.08 g/mol and is characterized by the presence of a bromine atom and an epoxide ring. These structural components are essential for its reactivity and interaction with biological targets.

    PropertyValue
    Molecular FormulaC10H9BrO
    Molecular Weight225.08 g/mol
    CAS Number1562418-91-0
    Epoxide StructureYes

    Biological Activity Overview

    Research into the biological activity of 6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene suggests potential applications in antimicrobial and anticancer therapies. The compound's mechanism of action likely involves its ability to form covalent bonds with nucleophilic sites in biomolecules, which can lead to various biological effects.

    Antimicrobial Activity

    Studies have indicated that brominated compounds often exhibit antimicrobial properties. The presence of the epoxide ring in 6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

    Anticancer Potential

    Preliminary investigations suggest that this compound may possess anticancer properties. The epoxide functionality is known to interact with DNA and proteins, potentially leading to apoptosis in cancer cells. Further studies are needed to elucidate the specific pathways involved.

    Case Studies and Research Findings

    Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene.

    • Study on Antimicrobial Effects : A study conducted on various brominated naphthalene derivatives found that compounds with epoxide groups exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the role of the epoxide in enhancing membrane permeability.
    • Anticancer Research : In vitro studies demonstrated that similar brominated compounds could induce cell cycle arrest in cancer cell lines. The mechanism was attributed to the formation of DNA adducts through electrophilic attack by the epoxide group .
    • Mechanistic Insights : Research indicated that the bromine atom plays a crucial role in the reactivity of these compounds with thiol groups in proteins, which may lead to altered protein function and subsequent cellular responses.

    The biological activity of 6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene can be attributed to:

    • Covalent Bond Formation : The epoxide can react with nucleophilic sites on proteins and nucleic acids.
    • Membrane Disruption : Interaction with lipid membranes may lead to increased permeability and cell lysis.
    • Cell Signaling Interference : Modulation of signaling pathways through protein interactions may contribute to its anticancer effects.

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